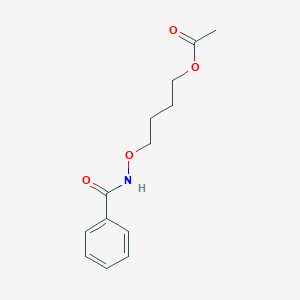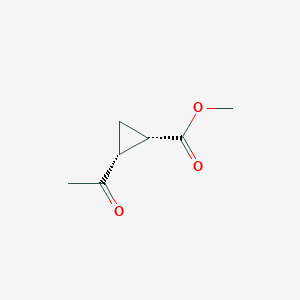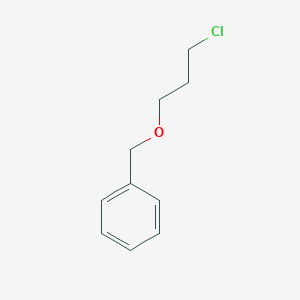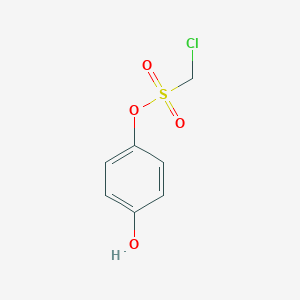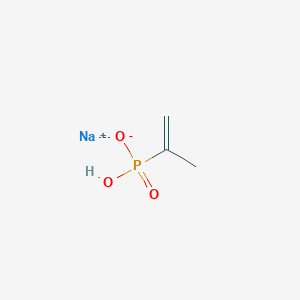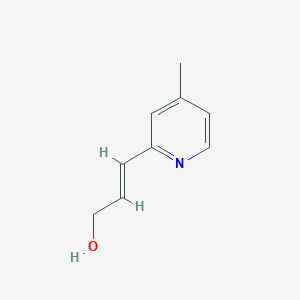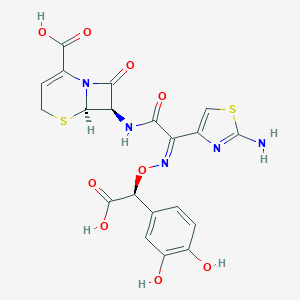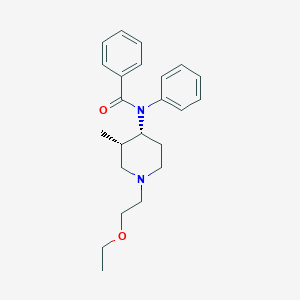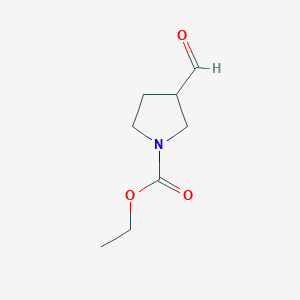
4-Bromooxazole
Overview
Description
4-Bromooxazole is a versatile chemical compound that has drawn significant interest in organic chemistry due to its potential in various synthetic applications. The compound serves as a fundamental building block for the synthesis of more complex molecules, including pharmaceuticals and materials with unique properties.
Synthesis Analysis
The synthesis of 4-Bromooxazole and its derivatives involves several methods, including palladium-catalyzed cross-coupling reactions. A notable example is the synthesis of the novel oxazole building block, 4-bromomethyl-2-chlorooxazole, which undergoes selective coupling reactions to produce a range of 2,4-disubstituted oxazoles (Young, Smith, & Taylor, 2004).
Molecular Structure Analysis
The molecular structure of 4-Bromooxazole derivatives has been thoroughly investigated through experimental and theoretical methods. For example, the structure, vibrational frequencies, and electronic properties of 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole have been studied, showing the stability and electronic distribution within the molecule (Bhagyasree et al., 2013).
Chemical Reactions and Properties
4-Bromooxazole serves as a key intermediate in various chemical reactions. Its derivatives have been used in the synthesis of poly-substituted 1,2,3-triazoles through regioselective processes and efficient Suzuki cross-coupling reactions (Wang et al., 2009).
Physical Properties Analysis
The physical properties of 4-Bromooxazole derivatives, such as solubility, melting point, and crystalline structure, have been detailed in various studies. For instance, the crystal structures of 4-bromopyrazole derivatives reveal intermolecular hydrogen bonds forming a three-dimensional network, which could influence their physical properties and reactivity (Foces-Foces, Llamas-Saiz, & Elguero, 1999).
Scientific Research Applications
Covalent Ligand Discovery and Anti-Cancer Drug Development : 3-bromo-4,5-dihydroxazole targets reactive cysteines in the human proteome, showing potential for covalent ligand discovery and anti-cancer drug development (Byun et al., 2023).
Protein Crystallography : 4-Bromopyrazole, a related compound, is identified as a low-cost, safe compound for experimental phase determination in protein crystallography (Bauman et al., 2016).
Antioxidants and Antihypoxic Agents : Derivatives of 5-(5-bromofuran-2-yl)-4R-1,2,4-triazole-3-thiols have potential as antioxidants and antihypoxic agents, useful in drug development and plant protection products (Bigdan, 2021).
Synthesis of 2-Aryl- and 5-Alkyl-2-aryloxazoles : A method for preparing 2-Aryl- and 5-Alkyl-2-aryloxazoles from 2-aryl-5-bromooxazoles is effective, with potential applications in the synthesis of 5-deuterio derivatives and alkyl halides (Kashima & Arao, 1989).
Suzuki-Miyaura Coupling : A scalable, highly regioselective C-4 bromination method using DMF as solvent leads to efficient 4-bromooxazoles for Suzuki-Miyaura coupling with arylboronic acids (Li et al., 2007).
Quality Assurance in Medicine Production : A method for determining related impurities in bromide 1-(-phenylethyl)-4-amino-1,2,4-triazole tablets ensures high-quality medicine production (Derevianko & Skoryna, 2020).
Bromodomain Inhibitors : 3,5-dimethylisoxazole derivatives, similar to 4-bromooxazole, show potential as potent bromodomain inhibitors, relevant in cancer treatment (Hewings et al., 2013).
Anti-inflammatory Treatments : 3,5-dimethylisoxazoles act as selective inhibitors of histone-bromodomain interaction, suggesting their use in antiproliferative and anti-inflammatory treatments (Hewings et al., 2011).
Future Directions
4-Bromooxazole is a valuable building block in chemical synthesis . Its utility has been demonstrated in the Suzuki–Miyaura cross-coupling reaction under parallel synthesis conditions . Future research may focus on exploring new synthetic routes and applications of 4-Bromooxazole and its derivatives.
Mechanism of Action
Target of Action
Oxazole derivatives, which include 4-bromooxazole, are known to interact with various enzymes and receptors of biological systems . These interactions can lead to a wide range of biological activities.
Mode of Action
The mode of action of 4-Bromooxazole involves its interaction with these targets. The compound’s bromine atom can participate in electrophilic aromatic substitution reactions . This property allows 4-Bromooxazole to bind to its targets and induce changes in their function.
Biochemical Pathways
Oxazole derivatives are known to influence various biochemical pathways due to their ability to bind with different enzymes and receptors . The downstream effects of these interactions depend on the specific targets involved and can lead to a variety of biological responses.
Pharmacokinetics
The presence of heteroatoms in the oxazole core structure can enhance the pharmacokinetic properties of molecules . These properties can influence the bioavailability of 4-Bromooxazole, affecting its efficacy and safety profile.
properties
IUPAC Name |
4-bromo-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrNO/c4-3-1-6-2-5-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FECNEVFIYVUTEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CO1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromooxazole | |
CAS RN |
1240598-57-5 | |
| Record name | 4-bromo-1,3-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes the synthesis of 4-bromooxazole derivatives described in the research significant?
A1: The research highlights a novel method for synthesizing 4-bromooxazole derivatives with high regioselectivity. [] This is important because 4-bromooxazoles are valuable building blocks for synthesizing more complex molecules, particularly in medicinal chemistry and material science. The described method uses dimethylformamide (DMF) as the solvent, which proved crucial in achieving a significantly improved ratio of C-4 to C-2 bromination. This regioselective bromination at the C-4 position is advantageous because it allows for further functionalization through Suzuki–Miyaura coupling reactions with various arylboronic acids, broadening the scope of potential compounds that can be synthesized. []
Q2: Besides its role in regioselective bromination, are there other notable findings regarding the synthesis described in the research?
A2: Yes, the research also introduces a straightforward and efficient method for purifying the synthesized compounds. [] This method utilizes triethylamine to effectively remove residual palladium and iron catalysts, reducing their levels to less than 10 ppm. This purification step is essential for ensuring the purity of the final 4-bromooxazole derivatives and preventing potential interference from catalyst residues in subsequent reactions or applications. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




